Spectroscopic Analysis of N-Benzyl-N-methylcyclohexanamine: A Technical Guide
Spectroscopic Analysis of N-Benzyl-N-methylcyclohexanamine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the expected spectroscopic data for N-Benzyl-N-methylcyclohexanamine, also known as Methylbenzyl(cyclohexylmethyl)amine. Due to the limited availability of directly published complete datasets for this specific compound, this guide leverages data from analogous structures to present a detailed and predictive analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics.
Chemical Structure and Overview
N-Benzyl-N-methylcyclohexanamine is a tertiary amine featuring a benzyl group, a methyl group, and a cyclohexyl group attached to the nitrogen atom. Its chemical structure is foundational to interpreting its spectroscopic data.
Structure:
Caption: Chemical structure of N-Benzyl-N-methylcyclohexanamine.
Spectroscopic Data Summary
The following tables summarize the predicted and observed spectroscopic data for N-Benzyl-N-methylcyclohexanamine.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 7.20 - 7.40 | Multiplet | 5H | Aromatic protons (C₆H₅) |
| ~ 3.50 | Singlet | 2H | Benzylic protons (N-CH₂-Ph) |
| ~ 2.20 - 2.40 | Singlet | 3H | Methyl protons (N-CH₃) |
| ~ 2.30 - 2.50 | Multiplet | 1H | Cyclohexyl methine proton (N-CH) |
| ~ 1.00 - 1.90 | Multiplet | 10H | Cyclohexyl methylene protons |
Table 2: Predicted ¹³C NMR Data
| Chemical Shift (δ, ppm) | Assignment |
| ~ 139 - 141 | Quaternary aromatic carbon (C₆H₅) |
| ~ 128 - 129 | Aromatic carbons (C₆H₅) |
| ~ 126 - 127 | Aromatic carbons (C₆H₅) |
| ~ 60 - 65 | Benzylic carbon (N-CH₂-Ph) |
| ~ 58 - 62 | Cyclohexyl methine carbon (N-CH) |
| ~ 40 - 45 | Methyl carbon (N-CH₃) |
| ~ 30 - 35 | Cyclohexyl methylene carbons |
| ~ 25 - 27 | Cyclohexyl methylene carbons |
Note: Predicted chemical shifts are based on data from analogous compounds such as N-benzylaniline, N-methylcyclohexylamine, and other substituted benzylamines.[1][2]
Infrared (IR) Spectroscopy
As a tertiary amine, N-Benzyl-N-methylcyclohexanamine will not exhibit N-H stretching vibrations. The IR spectrum is expected to be dominated by C-H and C-N stretching and bending modes.
Table 3: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3000 - 3100 | Medium | Aromatic C-H stretch |
| 2850 - 2950 | Strong | Aliphatic C-H stretch (cyclohexyl and methyl) |
| ~ 1600, 1495, 1450 | Medium-Weak | Aromatic C=C stretching |
| ~ 1450 | Medium | CH₂ bending |
| 1000 - 1250 | Medium | C-N stretching |
| 690 - 770 | Strong | Aromatic C-H out-of-plane bending |
Note: Predicted IR absorptions are based on general principles of IR spectroscopy for tertiary amines and data for similar structures.[2]
Mass Spectrometry (MS)
Electron ionization mass spectrometry of N-Benzyl-N-methylcyclohexanamine is expected to show a molecular ion peak and characteristic fragmentation patterns resulting from cleavage adjacent to the nitrogen atom (alpha-cleavage).
Table 4: Predicted Mass Spectrometry Fragmentation
| m/z | Proposed Fragment |
| 203 | [M]⁺ (Molecular Ion) |
| 112 | [M - C₇H₇]⁺ (Loss of benzyl radical) |
| 91 | [C₇H₇]⁺ (Tropylium ion) |
| 83 | [C₆H₁₁]⁺ (Cyclohexyl cation) |
| 44 | [CH₃-N=CH₂]⁺ |
Note: Predicted fragmentation is based on typical mass spectrometric behavior of tertiary amines.[2]
Experimental Protocols
The following are detailed methodologies for acquiring the spectroscopic data.
NMR Spectroscopy
Sample Preparation:
-
Dissolve approximately 5-10 mg of N-Benzyl-N-methylcyclohexanamine in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃).
-
Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if quantitative analysis is required.
-
Transfer the solution to a 5 mm NMR tube.
¹H NMR Acquisition:
-
Spectrometer: 400 MHz or higher field instrument.
-
Pulse Sequence: Standard single-pulse experiment.
-
Spectral Width: -2 to 12 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 8-16.
¹³C NMR Acquisition:
-
Spectrometer: 100 MHz or higher.
-
Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).
-
Spectral Width: 0 to 220 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 128-1024 (or more, depending on sample concentration).
IR Spectroscopy
Sample Preparation (Neat Liquid):
-
Ensure the salt plates (e.g., NaCl or KBr) are clean and dry.
-
Place one to two drops of the liquid N-Benzyl-N-methylcyclohexanamine onto the surface of one salt plate.
-
Carefully place the second salt plate on top, spreading the liquid into a thin film.
Data Acquisition (FTIR):
-
Instrument: Fourier Transform Infrared Spectrometer.
-
Scan Range: 4000 to 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
Background: A background spectrum of the clean, empty sample compartment should be acquired before running the sample.
Mass Spectrometry (GC-MS)
Sample Preparation:
-
Prepare a dilute solution of N-Benzyl-N-methylcyclohexanamine (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or methanol.
Gas Chromatography (GC) Conditions:
-
Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Injector Temperature: 250 °C.
-
Oven Program:
-
Initial temperature: 80 °C, hold for 1 minute.
-
Ramp to 280 °C at 10 °C/min.
-
Hold at 280 °C for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injection Volume: 1 µL (splitless or split injection).
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-450.
-
Ion Source Temperature: 230 °C.
-
Transfer Line Temperature: 280 °C.
Mandatory Visualizations
Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a liquid sample like N-Benzyl-N-methylcyclohexanamine.
Caption: General workflow for spectroscopic analysis.
Predicted Mass Spectrometry Fragmentation Pathway
This diagram illustrates the primary fragmentation pathways expected for N-Benzyl-N-methylcyclohexanamine in an electron ionization mass spectrometer.
Caption: Predicted MS fragmentation of N-Benzyl-N-methylcyclohexanamine.
